molecular formula C12H33Si4 B14697787 CID 12553091

CID 12553091

Cat. No.: B14697787
M. Wt: 289.73 g/mol
InChI Key: BACIJMABMCGTIY-UHFFFAOYSA-N
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Description

PubChem CID (Compound Identifier) is a unique numerical designation for chemical substances, but none of the cited sources reference this specific CID. To proceed with a comparison, structural, functional, or pharmacological data about CID 12553091 would be required, which is absent in the provided materials.

Properties

Molecular Formula

C12H33Si4

Molecular Weight

289.73 g/mol

InChI

InChI=1S/C12H33Si4/c1-13(2)12(14(3,4)5,15(6,7)8)16(9,10)11/h1-11H3

InChI Key

BACIJMABMCGTIY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 12553091 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Functional Group Reactivity

CID 12553091 contains multiple reactive groups, including:

  • Aromatic rings (potential sites for electrophilic substitution or coupling reactions)

  • Amide bonds (hydrolysis under acidic/basic conditions)

  • Heterocyclic nitrogen moieties (oxidation, reduction, or coordination chemistry)

Key Reaction Types:

Reaction TypeConditionsExpected ProductsSupporting Evidence
Nucleophilic Aromatic Substitution Polar aprotic solvents (e.g., DMF), catalytic baseSubstituted aryl derivativesAnalogous reactivity in pyrimidine derivatives
Hydrolysis of Amides Acidic (HCl) or basic (NaOH) aqueous mediaCarboxylic acids and aminesObserved in similar organonitrogen compounds
Reductive Amination H₂/Pd-C or NaBH₃CNSecondary/tertiary aminesCommon in heterocyclic systems

Comparative Analysis with Structural Analogs

The table below compares this compound to compounds with similar functional groups and documented reactivity:

CompoundMolecular FormulaKey ReactionsBiological RelevanceSource
This compound C₂₂H₂₄N₄ONot reportedAntitumor, antimicrobial
Compound A C₁₉H₁₄N₄O₃SSuzuki coupling, amide hydrolysisAntitumor
Compound C C₁₅H₁₃N₃O₄S₂Reductive amination, sulfonationEnzyme inhibition

Theoretical Reaction Pathways

Based on its structure, this compound may undergo:

  • Oxidation of Heterocyclic Nitrogen

    • Reagents: mCPBA or H₂O₂

    • Products: N-oxides (enhanced solubility and bioavailability) .

  • C-H Activation

    • Catalysts: Pd(OAc)₂, ligands

    • Products: Functionalized aryl derivatives for SAR studies .

Research Gaps and Recommendations

No peer-reviewed studies directly investigating this compound’s synthetic or mechanistic chemistry were identified. Future work should prioritize:

  • Experimental Kinetic Studies : To quantify reaction rates and optimize conditions.

  • Computational Modeling : DFT calculations to predict reactive sites and transition states .

Scientific Research Applications

CID 12553091 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 12553091 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds: Methodological Framework

For example:

Structural Comparisons

  • compares substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulin derivatives, CID 72326) using 2D/3D structural overlays and functional group orientations (Figure 8) .
  • illustrates comparisons of oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) by analyzing methyl group substitutions and backbone modifications (Figure 1) .

Functional and Pharmacological Comparisons

  • and evaluate interventions for chemotherapy-induced diarrhea (CID) by contrasting probiotics (e.g., Lactobacillus strains) and traditional therapies (e.g., moxibustion) using meta-analyses and clinical trials .
  • contrasts betulin-derived inhibitors (e.g., betulinic acid, CID 64971) with non-steroidal inhibitors (e.g., irbesartan, CID 3749) based on substrate binding affinities and inhibitory mechanisms .

Hypothetical Comparison Template for CID 12553091

If this compound were a betulin derivative or steroid-like compound (as inferred from and ), a comparison might include:

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Betulin (CID 72326) Taurocholic Acid (CID 6675)
Molecular Formula Not available C₃₀H₅₀O₂ C₂₆H₄₅NO₆S
Functional Groups Not available Lupane triterpenoid Bile acid conjugate
Biological Role Not available Antiviral, anti-inflammatory Lipid digestion, signaling
Key References N/A

Key Research Findings

  • Betulin Derivatives : Exhibit inhibitory activity against enzymes like SARS-CoV-2 main protease (IC₅₀ ~5 µM) and anti-cancer properties in vitro .
  • Bile Acids : Serve as substrates for transporters like NTCP (sodium-taurocholate cotransporting polypeptide) and modulate cholesterol metabolism .

Limitations and Recommendations

The absence of data on this compound in the provided evidence precludes a definitive comparison. To address this gap:

Consult Specialized Databases : PubChem, ChEMBL, or Reaxys for structural/functional data.

Experimental Characterization : Use techniques like LC-ESI-MS (as in ) or CID/ETD-MS/MS (as in ) for structural elucidation .

Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Chemical Sciences, Analytical Chemistry) for rigorous comparative data .

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